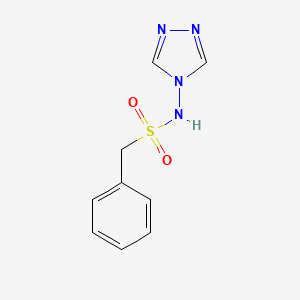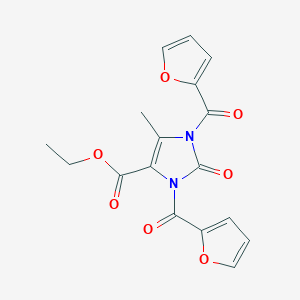![molecular formula C13H20N2OS2 B5509465 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride is a chemical compound that belongs to the class of azepane derivatives. It is a white to off-white powder that is soluble in water and has a molecular formula of C16H24ClNO2S2. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride involves the inhibition of the aforementioned enzymes. By inhibiting these enzymes, this compound can prevent the breakdown of neurotransmitters such as acetylcholine and dopamine, leading to an increase in their concentrations in the brain. This increase in neurotransmitter levels can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound can prevent the breakdown of neurotransmitters such as acetylcholine and dopamine, leading to an increase in their concentrations in the brain. This increase in neurotransmitter levels can improve cognitive function and alleviate the symptoms of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride in lab experiments is its potent inhibitory activity against various enzymes. This compound can be used to study the mechanisms of action of these enzymes and their role in the pathogenesis of neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride has shown promise as a potential therapeutic agent for neurological disorders. Future research could focus on the development of more potent and selective inhibitors of these enzymes, as well as the investigation of their potential use in the treatment of other diseases. Additionally, further studies could explore the potential toxicity of this compound and its effects on other physiological systems.
Synthesis Methods
The synthesis of 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride can be achieved through a multistep process involving the reaction of 5-ethylthio-2-thiophenecarboxylic acid with 1,6-diaminohexane, followed by the cyclization of the resulting intermediate to form the azepane ring. The final step involves the reaction of the azepane intermediate with hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
The potential therapeutic applications of 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride have been studied extensively in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3-aminoazepan-1-yl)-(5-ethylsulfanylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-2-17-12-7-6-11(18-12)13(16)15-8-4-3-5-10(14)9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQGFYDPPLXYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)N2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(Ethylthio)-2-thienyl]carbonyl}azepan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)